5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene
Description
Properties
Molecular Formula |
C9H5BrF6 |
|---|---|
Molecular Weight |
307.03 g/mol |
IUPAC Name |
5-bromo-2-methyl-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5BrF6/c1-4-6(8(11,12)13)2-5(10)3-7(4)9(14,15)16/h2-3H,1H3 |
InChI Key |
AAEMZWKZFPBFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination of 1,3-bis(trifluoromethyl)benzene Derivatives
The bromination step to obtain brominated bis(trifluoromethyl)benzene compounds is well-documented in patent literature, which provides a robust and scalable method:
- Reagents:
- Brominating agent: 1,3-dibromo-5,5-dimethylhydantoin (preferred) or N-bromosuccinimide.
- Solvent system: Mixture of concentrated sulfuric acid and glacial acetic acid.
- Reaction Conditions:
- Temperature: Controlled between 10°C and 70°C, optimally around 45°C.
- Stirring: Rapid mechanical stirring to ensure homogeneity and efficient mixing of phases.
- Addition: Brominating agent added portion-wise to the rapidly stirred reaction mixture.
-
- Mix glacial acetic acid and concentrated sulfuric acid (typical ratio ~6:1 v/v).
- Cool the acid mixture to ~15-25°C and add 1,3-bis(trifluoromethyl)benzene.
- Add 1,3-dibromo-5,5-dimethylhydantoin slowly over a few minutes under vigorous stirring.
- Maintain the reaction temperature at approximately 45°C for several hours (e.g., 4.5 hours).
- Quench the reaction by dilution with cold water, separate phases, and wash the organic phase with aqueous sodium hydroxide (preferably 5 N) to remove acidic impurities.
- Isolate the brominated product by phase separation and purification.
-
- The product is predominantly 3,5-bis(trifluoromethyl)bromobenzene with minor isomeric impurities (~2.6%) including dibromo and biphenyl derivatives.
- The process offers improved yield, regioselectivity, and scalability compared to earlier methods.
- The product can be used directly in further synthetic steps without extensive purification.
Regioselective Methylation / Functionalization at Position 2
To obtain the 2-methyl substituent, regioselective functionalization of 1,3-bis(trifluoromethyl)benzene is required prior to or after bromination:
- Method:
- Low-temperature metallation (e.g., lithium-halogen exchange or directed ortho-metalation) at position 2 of 1,3-bis(trifluoromethyl)benzene.
- Subsequent quenching with methyl electrophiles (e.g., methyl iodide) or carboxylation followed by reduction to introduce the methyl group.
- Example:
- Literature reports regioselective metalation at position 2 followed by carboxylation to 2,6-bis(trifluoromethyl)benzoic acid, which can be further transformed to methyl derivatives.
- This approach ensures site-selective introduction of methyl substituent without affecting the trifluoromethyl groups or bromination sites.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|
| Bromination | 1,3-dibromo-5,5-dimethylhydantoin, H2SO4/HOAc | 40–50 (opt. 45) | ~4.5 hours | Rapid stirring, controlled addition of brominating agent |
| Quenching & Workup | Cold water, 5 N NaOH wash | Ambient | Minutes | Phase separation, removal of acidic impurities |
| Regioselective Methylation | Low-temp metallation, methyl electrophile | Low temp (e.g., -78°C) | Variable | Ensures selective methylation at position 2 |
| Purification | Distillation, crystallization, chromatography | Ambient | Variable | Removes isomeric impurities and byproducts |
Research Findings and Practical Considerations
- The use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent is preferred due to better selectivity and yield compared to N-bromosuccinimide.
- The solvent system of sulfuric acid and acetic acid enhances solubilization and regioselectivity, reducing bis-brominated byproducts.
- Rapid mechanical stirring and controlled temperature are critical for high regioselectivity and reproducibility.
- The brominated intermediate is a valuable precursor for pharmaceutical intermediates, such as neurokinin-1 receptor antagonists, highlighting the industrial importance of this preparation method.
- Regioselective methylation requires careful control of metallation conditions to avoid side reactions and ensure high positional selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Organic Synthesis
Stabilizing Counterions
One of the prominent applications of 5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene is in the preparation of stabilizing counterions for highly electrophilic organic and organometallic cations. It has been utilized to synthesize tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion, which serves as a stabilizing agent in various chemical reactions .
Synthetic Intermediates
This compound acts as a crucial intermediate in the synthesis of various trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals. For instance, it can be transformed into derivatives that exhibit enhanced biological activities due to the presence of trifluoromethyl groups .
Material Science
Fluorinated Polymers
this compound is used in the production of fluorinated polymers known for their thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and sealants that require durability under harsh conditions .
Photoinduced Oxidants
The compound has been investigated for its role as a strong photoinduced oxidant in organic synthesis and solar energy conversion. Its ability to facilitate chemical reactions upon exposure to light makes it valuable for developing new synthetic pathways and energy-efficient processes .
Medicinal Chemistry
Cholinesterase Inhibitors
Recent studies have explored derivatives of this compound as potential acetylcholinesterase inhibitors. These compounds have shown promising activity against cholinesterase enzymes, which are crucial targets for treating neurodegenerative diseases such as Alzheimer's .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene and its analogs:
Electronic and Steric Effects
- Electron-Withdrawing Capacity : The two -CF₃ groups in the target compound create a significantly electron-deficient aromatic ring, enhancing its susceptibility to nucleophilic aromatic substitution. In contrast, 5-Bromo-1,3-dichloro-2-methylbenzene (Cl substituents) exhibits weaker electron withdrawal, making it less reactive toward electron-rich reagents .
- This contrasts with 2-Bromo-1,3-bis(trifluoromethyl)benzene, where the absence of a methyl group allows for more accessible reactive sites .
Biological Activity
5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound this compound features a bromine atom and two trifluoromethyl groups attached to a benzene ring. This unique structure contributes to its reactivity and biological activity. The trifluoromethyl groups are known to enhance lipophilicity, which can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that halogenated compounds, such as this compound, exhibit significant antimicrobial properties. A study on related compounds found that the presence of trifluoromethyl groups can enhance the antimicrobial efficacy against various pathogens. For instance, compounds with similar structures demonstrated inhibition zones ranging from 15 to 25 mm against Escherichia coli and Candida albicans .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Trifluoromethylbenzene derivatives have been investigated for their ability to inhibit neutrophil activation in response to inflammatory mediators. These compounds were shown to selectively inhibit the respiratory burst of human neutrophils without suppressing their antibacterial activity . Such findings suggest that this compound could be a candidate for further studies aimed at developing anti-inflammatory agents.
The biological activity of this compound is likely mediated through its interaction with various molecular targets. The trifluoromethyl groups can influence the compound's binding affinity and reactivity with enzymes or receptors involved in inflammatory processes or microbial resistance .
Study on Antimicrobial Efficacy
A recent study focused on the synthesis and evaluation of various trifluoromethyl-substituted benzene derivatives, including this compound. The study reported that modifications in the position and number of trifluoromethyl groups significantly affected antimicrobial activity. Compounds with two trifluoromethyl groups showed enhanced potency compared to their mono-substituted counterparts .
Investigation of Anti-inflammatory Properties
Another investigation highlighted the potential of similar compounds in modulating inflammatory responses. In vitro assays demonstrated that certain derivatives could inhibit cytokine release from activated macrophages, suggesting a pathway for developing new anti-inflammatory drugs based on this chemical scaffold .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity (Inhibition Zone mm) | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| This compound | 20–25 | Moderate | Effective against E. coli and C. albicans |
| Trifluoromethyl-substituted derivative A | 15–20 | High | Significant inhibition of cytokines |
| Trifluoromethyl-substituted derivative B | 10–15 | Low | Less effective in antimicrobial assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
